molecular formula C15H15O2PS B118577 S-[(Diphenylphosphoryl)methyl] ethanethioate CAS No. 324753-14-2

S-[(Diphenylphosphoryl)methyl] ethanethioate

Cat. No. B118577
M. Wt: 290.3 g/mol
InChI Key: DEOMHIVSUHIOCE-UHFFFAOYSA-N
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Description

“S-[(Diphenylphosphoryl)methyl] ethanethioate” is an organophosphorus compound that has a wide range of applications in organic chemistry1. It is a derivative of ethanethiol and displays a strong sulfur-phosphorus bond1. The molecular formula is C15H15OPS, with an average mass of 274.318 Da2.



Synthesis Analysis

This compound is synthesized through a simple reaction between diphenylphosphine and elemental sulfur1. The reaction occurs at room temperature in the presence of a Lewis acid catalyst such as boron trifluoride etherate1. The resulting product can be purified through recrystallization1.



Molecular Structure Analysis

The molecular structure of “S-[(Diphenylphosphoryl)methyl] ethanethioate” is characterized by a sulfur-phosphorus bond, which is a key feature of organophosphorus compounds1. More detailed structural analysis would require specific spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry1.



Chemical Reactions Analysis

“S-[(Diphenylphosphoryl)methyl] ethanethioate” is known for its high reactivity towards both nucleophiles and electrophiles1. It can readily undergo reactions such as nucleophilic addition-elimination, Wittig-reaction, and Michael addition1. However, more specific reaction analysis would require experimental data or computational modeling.



Physical And Chemical Properties Analysis

The physical properties of “S-[(Diphenylphosphoryl)methyl] ethanethioate” include its molecular formula of C15H15OPS, a molecular weight of 274.3 g/mol1. It is soluble in common organic solvents, such as toluene, and it is sensitive to light, heat, and air1. The chemical properties are characterized by its high reactivity towards other molecules, specifically nucleophiles and electrophiles1.


Safety And Hazards

As with many chemical compounds, “S-[(Diphenylphosphoryl)methyl] ethanethioate” should be handled with care to avoid potential hazards. It is recommended to use this compound only for research purposes and not for human therapeutic applications or veterinary use1. More specific safety and hazard information would require a detailed safety data sheet.


Future Directions

The future directions for “S-[(Diphenylphosphoryl)methyl] ethanethioate” research could involve exploring its potential applications in various fields of research and industry1. Additionally, further studies could focus on improving the synthesis process, investigating its reactivity in different chemical reactions, and assessing its safety and environmental impact. However, these directions would depend on the specific research goals and resources available.


properties

IUPAC Name

S-(diphenylphosphorylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMHIVSUHIOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545093
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[(Diphenylphosphoryl)methyl] ethanethioate

CAS RN

324753-14-2
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang - 2018 - oaktrust.library.tamu.edu
In the recent decade, an increasing amount of protein post-translational modifications (PTMs) have been discovered, which are important epigenetic markers widespread on nucleic and …
Number of citations: 2 oaktrust.library.tamu.edu

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